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Compound of Interest

Compound Name: Twistane

Cat. No.: B1239035 Get Quote

For researchers, scientists, and drug development professionals, a deep understanding of

molecular architecture is paramount. This guide provides a comprehensive spectroscopic

comparison of twistane and its highly symmetrical isomer, adamantane. By examining their

distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), we illuminate the subtle yet significant structural differences that govern

their chemical behavior.

Twistane (tricyclo[4.4.0.0³⁸]decane) and adamantane (tricyclo[3.3.1.1³⁷]decane) are both

saturated polycyclic hydrocarbons with the molecular formula C₁₀H₁₆. Adamantane, with its

rigid, strain-free, chair-boat-chair conformation, serves as a fundamental structural unit in

diamondoid chemistry. In contrast, twistane is characterized by its twisted boat conformations,

leading to a chiral structure with inherent strain. These structural distinctions are clearly

manifested in their spectroscopic profiles.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for twistane and adamantane, providing a clear basis for comparison.
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Spectroscopic Technique Adamantane Twistane

¹H NMR (ppm)
1.87 (br s, 12H, CH₂) 2.05 (br

s, 4H, CH)

1.35-1.65 (m, 12H, CH₂) 1.85

(m, 4H, CH)

¹³C NMR (ppm) 28.7 (CH) 37.9 (CH₂)
27.5 (CH) 33.1 (CH₂) 34.6

(CH₂)

IR Spectroscopy (cm⁻¹)
~2920 (s), ~2850 (s), 1450

(m), 1350 (w)

~2930 (s), ~2860 (s), 1455

(m), 1340 (w)

Mass Spec. (m/z) 136 (M⁺), 93, 79 136 (M⁺), 93, 79

In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The high symmetry (Td) of adamantane results in a simple ¹H NMR spectrum with two

broad singlets corresponding to the methine (CH) and methylene (CH₂) protons. In contrast,

the lower D₂ symmetry of twistane leads to a more complex spectrum with overlapping

multiplets for its methylene and methine protons, reflecting the greater number of chemically

non-equivalent protons.

¹³C NMR: The difference in symmetry is even more pronounced in the ¹³C NMR spectra.

Adamantane exhibits only two signals, corresponding to its two types of carbon atoms (methine

and methylene). Twistane, with its three distinct carbon environments, displays three signals in

its ¹³C NMR spectrum. This threefold signal pattern is a definitive spectroscopic marker for the

twistane scaffold.

Infrared (IR) Spectroscopy
The IR spectra of both adamantane and twistane are dominated by C-H stretching and

bending vibrations, characteristic of saturated hydrocarbons. The C-H stretching vibrations

appear as strong bands in the 2850-2960 cm⁻¹ region. The subtle differences in the fingerprint

region (below 1500 cm⁻¹) can be attributed to the different vibrational modes available to the

two cage structures, arising from their distinct symmetries and bond strains.

Mass Spectrometry (MS)
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Both twistane and adamantane show a molecular ion peak (M⁺) at m/z 136, corresponding to

their shared molecular formula. The fragmentation patterns are also broadly similar, with major

fragments observed at m/z 93 and 79. These fragments arise from the characteristic cleavage

of the polycyclic cage structure. While subtle differences in the relative intensities of these

fragment ions may exist due to the differing strain energies of the parent molecules, these are

often not sufficient for unambiguous differentiation without careful comparison to reference

spectra.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

polycyclic alkanes like twistane and its isomers.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated

solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical

parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the spectrum on a 75 MHz or higher spectrometer using a

proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger

number of scans (1024 or more) are typically required due to the low natural abundance of

¹³C and longer relaxation times.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of

the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can

be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a

salt plate (e.g., NaCl or KBr).

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer,

typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample

holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a gas

chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile

samples.

Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment

ions.

Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer to obtain

the mass-to-charge ratio of the fragments.

Visualizing the Spectroscopic Workflow and
Isomeric Relationship
To further clarify the process of differentiating these isomers and their structural relationship,

the following diagrams are provided.
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Experimental Workflow for Isomer Differentiation
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Caption: Workflow for differentiating twistane isomers.
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Structural Relationship of Twistane Isomers
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To cite this document: BenchChem. [A Spectroscopic Showdown: Unraveling the Isomeric
Nuances of Twistane and Adamantane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1239035#spectroscopic-comparison-of-twistane-
isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

